2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione
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Overview
Description
2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with a suitable amine derivative. One common method involves the condensation of phthalic anhydride with 3-(4-chlorophenoxy)-2-hydroxypropylamine under reflux conditions in an appropriate solvent such as toluene .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless conditions and the use of microwave irradiation are some of the techniques used to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for neurological disorders and other diseases.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione involves its interaction with specific molecular targets in the body. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to interact with the dopamine receptor D2, which is implicated in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features.
Phthalimide: Another isoindoline derivative with diverse biological activities.
N-Substituted Isoindolines: Compounds with various substituents on the nitrogen atom, leading to different biological properties.
Uniqueness
2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoindoline derivatives .
Properties
CAS No. |
126910-00-7 |
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Molecular Formula |
C17H14ClNO4 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
2-[3-(4-chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14ClNO4/c18-11-5-7-13(8-6-11)23-10-12(20)9-19-16(21)14-3-1-2-4-15(14)17(19)22/h1-8,12,20H,9-10H2 |
InChI Key |
DDTYFMQRCBGWOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=C(C=C3)Cl)O |
solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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